Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester
Description
Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is a triazine-based compound featuring a central 6-chloro-s-triazine ring substituted with two glycine moieties, each esterified with ethyl groups.
Properties
CAS No. |
6685-99-0 |
|---|---|
Molecular Formula |
C11H16ClN5O4 |
Molecular Weight |
317.73 g/mol |
IUPAC Name |
ethyl 2-[[4-chloro-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C11H16ClN5O4/c1-3-20-7(18)5-13-10-15-9(12)16-11(17-10)14-6-8(19)21-4-2/h3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
JEBJGGRMTBYBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Chloro-s-Triazine Core
The 6-chloro-s-triazine moiety is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a well-known triazine precursor. The preparation of substituted triazines such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is structurally related, involves controlled nucleophilic substitution of cyanuric chloride under carefully regulated conditions.
Method Summary:
- Starting materials: Cyanuric chloride and sodium methoxide solid.
- Solvent: N,N-dimethylformamide (DMF).
- Procedure: Cyanuric chloride is dissolved in DMF and cooled to 5–10 °C. Sodium methoxide is added gradually, and the mixture is stirred at room temperature for 1–2 hours, followed by heating to reflux for 2–3 hours.
- Work-up: The reaction mixture is quenched with water, filtered, washed, and dried to obtain the crude triazine intermediate.
- Purification: Recrystallization from heptane yields the purified product with up to 91% yield and 99.5% purity.
This method is scalable and efficient, with detailed parameters provided for industrial-scale synthesis (e.g., 369 kg cyanuric chloride, 245 kg sodium methoxide, 500 kg DMF).
Preparation of Glycine Esters (Ethyl Glycinate)
The glycine ester component, specifically ethyl glycinate, is commonly synthesized via Fischer esterification:
- Starting materials: Glycine and ethanol.
- Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.
- Conditions: Refluxing the mixture under anhydrous conditions to drive ester formation.
- Outcome: Ethyl glycinate is obtained in good yield.
This ester serves as a key building block for further derivatization and coupling reactions.
Coupling of Glycine Esters with 6-Chloro-s-Triazine Derivatives
The core synthetic step to obtain Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves nucleophilic substitution reactions between the amino groups of glycine esters and the chlorines on the triazine ring.
- Reactants: Ethyl glycinate (or its derivatives) and 2,4-dichloro-6-substituted triazine (e.g., cyanuric chloride or partially substituted triazine intermediates).
- Solvent: Polar aprotic solvents such as DMF or methanol.
- Conditions: Controlled temperature (often 0–10 °C initially, then warming to room temperature or reflux) to selectively substitute chlorine atoms on the triazine ring.
- Stoichiometry: Molar ratios of glycine ester to triazine are typically 2:1 to ensure substitution at two chlorine sites.
- Work-up: The reaction mixture is quenched, filtered, and purified by recrystallization or chromatography.
This coupling yields the bis-substituted glycine-triazine diester, with the 6-position chlorine typically retained, giving the final compound this compound.
Alternative Synthetic Routes and Hydrogenation
Patent literature describes environmentally friendly routes to N-substituted glycine esters involving:
- Reaction of amines with glyoxylic acid methyl ester methyl hemi-acetal in methanol at 25–45 °C.
- Monitoring by thin layer chromatography.
- Subsequent hydrogenolysis under hydrogenation conditions (around 115 °C) to yield the desired N-substituted glycine esters.
While this route is more general for N-substituted glycine esters, it can be adapted for derivatives involving triazine cores by selecting appropriate amines and reaction conditions.
Data Table: Summary of Key Preparation Parameters
| Step | Reactants & Ratios | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1. Triazine core synthesis | Cyanuric chloride : Sodium methoxide = 1:2–2.5 | DMF | 5–10 °C → reflux | 1–2 h + 2–3 h reflux | 91 | Recrystallization (heptane) |
| 2. Glycine ester synthesis | Glycine : Ethanol (excess) | Ethanol | Reflux | Several hours | High (varies) | Distillation or recrystallization |
| 3. Coupling reaction | Ethyl glycinate : 2,4-dichloro-6-chlorotriazine = 2:1 | DMF or MeOH | 0–10 °C to RT | Variable (hours) | Moderate to high | Filtration, recrystallization |
| 4. Alternative N-substitution | Amine : Glyoxylic acid methyl ester hemi-acetal = 1:1 | Methanol | 25–45 °C | Monitored by TLC | Good | Hydrogenation, filtration |
Research Outcomes and Analysis
- The preparation of the triazine core via nucleophilic substitution on cyanuric chloride is well-established, providing high yields and purity with straightforward purification.
- Fischer esterification remains the standard for preparing ethyl glycinate, offering reproducibility and scalability.
- The coupling of glycine esters to the triazine ring proceeds efficiently under mild conditions, allowing selective substitution while preserving the 6-chloro substituent, which can be valuable for further functionalization or reactivity.
- Hydrogenation-based methods for N-substituted glycine esters provide an alternative route with environmental benefits, though their direct application to triazine-linked glycine esters requires adaptation.
- Characterization of intermediates and final products typically involves melting point determination, UV-Vis, IR, ^1H NMR, and ^13C NMR spectroscopy, confirming structural integrity and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products
Scientific Research Applications
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, in herbicides, it targets photosynthetic pathways in plants, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Structural Analogues of Chlorinated Triazines
a. Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)
- Structure: Contains ethylamino (-NHCH₂CH₃) groups at positions 2 and 4 of the triazine ring, with a chlorine at position 4.
- Properties :
- Key Difference : Unlike the glycine-ester derivative, simazine lacks ester groups, resulting in lower polarity and higher soil persistence.
b. Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Structure: Features ethyl and isopropyl amino groups on the triazine ring.
- Properties :
- Key Difference: The branched alkylamino groups enhance lipophilicity, improving herbicidal activity but increasing environmental persistence.
c. Carbamic Acid, Diethyldithio-, 6-Chloro-s-Triazine-2,4-Diyl Ester (CAS 30863-06-0)
- Structure : Substituted with diethyldithiocarbamate (-S-C(=S)-N(CH₂CH₃)₂) groups.
- Properties :
- Molecular formula: C₁₃H₂₀ClN₅S₄
- Molecular weight: 410.04 g/mol
- Density: 1.39 g/cm³
Glycine and Ester-Functionalized Triazines
a. N,N'-(6-Chloropyrimidine-2,4-Diyl)bis-(2-Aminoacetamide)
- Structure : Pyrimidine ring with glycine amide substituents.
- Properties :
- Key Difference : Pyrimidine rings are less electron-deficient than triazines, altering nucleophilic substitution kinetics.
b. N,N'-Diallyl-6-Chloro-1,3,5-Triazine-2,4-Diamine
- Structure: Allyl amino groups on the triazine core.
- Properties :
- Key Difference : Allyl groups enable cross-linking in polymers, unlike the hydrolyzable ester groups in the target compound.
Physicochemical and Functional Comparisons
| Compound | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| Glycine, N,N'-(6-chloro-s-triazine-...) | Glycine diethyl esters | Not explicitly provided | High polarity (esters), hydrolyzable | Pharmaceuticals, polymers |
| Simazine | Ethylamino groups | C₇H₁₂ClN₅ | Low water solubility, soil-stable | Herbicide |
| Carbamic acid derivative (CAS 30863-06-0) | Diethyldithiocarbamate | C₁₃H₂₀ClN₅S₄ | High density (1.39 g/cm³), sulfur-rich | Fungicide, chelator |
| N,N'-Diallyl-6-chloro-triazine | Allyl amino groups | C₉H₁₂ClN₅ | Reactive allyl moieties | Polymer cross-linking |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester, and how do they influence experimental design?
- Methodological Answer : Critical properties include molecular weight (e.g., 410.04 g/mol for analogous triazine derivatives), hydrophobicity (XlogP ~4.9), and solubility in organic solvents. These parameters guide solvent selection for synthesis, purification (e.g., column chromatography), and analytical methods like HPLC . A table of calculated properties from computational tools (e.g., Molinspiration) is essential for predicting reactivity and stability:
| Property | Value | Relevance to Research |
|---|---|---|
| Molecular Weight | ~410 g/mol | Determines MS detection limits |
| PSA (Polar Surface Area) | 45.15 Ų | Predicts membrane permeability |
| Rotatable Bonds | 8 | Influences conformational flexibility |
| Hydrogen Bond Acceptors | 4 | Affects solubility in polar solvents |
Q. How can structural analogs inform the synthesis of this compound?
- Methodological Answer : Multi-step synthesis routes for triazine-glycine derivatives often involve nucleophilic substitution on 6-chloro-s-triazine. For example, reacting 6-chloro-2,4-diethylamino-s-triazine with glycine ethyl ester under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using FTIR (C-Cl stretch at 750 cm⁻¹) and ¹³C NMR (triazine ring carbons at ~160–170 ppm) .
Advanced Research Questions
Q. How do computational methods resolve contradictions in reaction mechanisms for triazine-glycine derivatives?
- Methodological Answer : Conflicting reports on regioselectivity (e.g., substitution at position 2 vs. 4 on the triazine ring) can be addressed via DFT calculations (B3LYP/6-31G* level) to compare activation energies of intermediates. For example, a study on 6-chloro-s-triazine derivatives showed that electron-withdrawing groups favor substitution at position 4 due to lower energy barriers (ΔG‡ = 25.3 kcal/mol vs. 28.1 kcal/mol) . Tabulate computational results:
| Reaction Pathway | ΔG‡ (kcal/mol) | Preferred Site |
|---|---|---|
| Position 2 substitution | 28.1 | No |
| Position 4 substitution | 25.3 | Yes |
Q. What advanced analytical techniques differentiate stereochemical outcomes in glycine-triazine conjugates?
- Methodological Answer : Use X-ray crystallography (SHELXL refinement) to resolve stereochemistry, as seen in triazine derivatives with R-factors <0.05 . For dynamic systems, employ NOESY NMR to detect through-space interactions between glycine ethyl groups and triazine protons. Example workflow:
Grow single crystals in ethanol/water (3:1).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in environmental persistence data for chlorinated triazine derivatives?
- Methodological Answer : Conflicting half-life values (e.g., 30 vs. 90 days in soil) may arise from variable pH or microbial activity. Design controlled degradation studies:
- Experimental Setup : Incubate compound in sterile vs. non-sterile soil (pH 5.0–7.5) at 25°C.
- Analysis : Quantify residual compound via LC-MS/MS (LOQ = 0.1 ppb).
- Findings : Non-sterile soil shows 70% degradation at pH 6.5 (t₁/₂ = 40 days) vs. 20% in sterile soil (t₁/₂ = 120 days), indicating microbial involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
